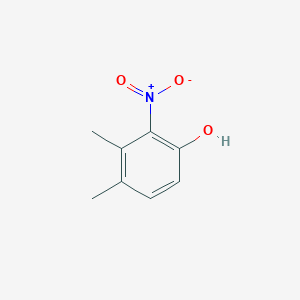
3,4-Dimethyl-2-nitrophenol
Cat. No. B8777245
Key on ui cas rn:
816429-25-1
M. Wt: 167.16 g/mol
InChI Key: WFOIXZNEMLWJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05602283
Procedure details


A mixture of 630 grams (5 moles/ of a 50% aqueous nitric acid and 400 ml dichloromethane were introduced in a two liter flask fitted with a stirrer, a reflex condenser, a dropping funnel and a thermometer. To this stirred mixture was added dropwise a solution of 245 g (2 moles) 3,4-xylenol in 400 ml dichloromethane, during two hours, maintaining the temperature at 20°-25° C. After another hour stirring at the same temperature the reaction mixture was heated to reflux (about 40° C.) until the starting product and the two intermediate products (2-nitro-3,4-xylenol and 4-nitro-3,4-xylenol) have disappeared (followed by GC analysis). This occurs in about three hours. The mixture was cooled to ambient temperature and allowed to separate in two phases. The lower organic phase was separated from the aqueous acidic layer and washed twice with water. Water (400 ml) was added to the organic phase and dichloromethane was removed by distillation. The slurry of the dinitro compound in water was cooled and filtered and dried at 70° C. A product of 93.7%. 2,6-dinitro-3,4-xylenol pure was obtained which was 74.5% of the theoretical yield. After crystallization from ethyl alcohol it has a melting point of 124°-125° C.





Name
4-nitro-3,4-xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-])([OH:3])=[O:2].C1(O)C=CC(C)=C(C)C=1.[N+:14]([C:17]1[C:22]([CH3:23])=[C:21]([CH3:24])[CH:20]=[CH:19][C:18]=1[OH:25])([O-:16])=[O:15].[N+](C1(C)C=CC(O)=CC1C)([O-])=O>ClCCl>[N+:14]([C:17]1[C:22]([CH3:23])=[C:21]([CH3:24])[CH:20]=[C:19]([N+:1]([O-:3])=[O:2])[C:18]=1[OH:25])([O-:16])=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
245 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=C(C=C1)C)C)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1C)C)O
|
Step Four
|
Name
|
4-nitro-3,4-xylenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1(C(C=C(C=C1)O)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After another hour stirring at the same temperature the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were introduced in a two liter flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a stirrer, a reflex condenser, a dropping funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 20°-25° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
This occurs in about three hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate in two phases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower organic phase was separated from the aqueous acidic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (400 ml) was added to the organic phase and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry of the dinitro compound in water was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 70° C
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1C)C)[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
